1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea
Description
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-15-14(17)16-10(2)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSXNCJQUYZSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)CC1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization of 2-(Methylthio)phenylacetylenes
The construction of the benzothiophene nucleus is optimally achieved via palladium-catalyzed cyclocarbonylation reactions. As demonstrated by, 2-(methylthio)phenylacetylene derivatives undergo intramolecular S-cyclization under 40 atm of CO–air (4:1) in methanol at 80°C, facilitated by PdI₂ (5 mol%) and KI (5 equiv). This method selectively yields benzothiophene-3-carboxylates with up to 80% isolated yield after 24 hours. For the target compound, substituting the ester group with a propan-2-ylamine requires post-cyclization modifications:
- Reductive Amination : Reduction of a ketone intermediate (e.g., 3-acetylbenzothiophene) using sodium cyanoborohydride in the presence of ammonium acetate.
- Nucleophilic Displacement : Reaction of 3-bromobenzothiophene with 1-amino-2-propanol under basic conditions, followed by dehydroxylation.
Critical parameters include solvent choice (BmimBF₄ enhances catalyst recyclability) and CO pressure, which influences cyclization efficiency.
Alkylation and Amination of Benzothiophene-3-carboxylic Acid Derivatives
An alternative route involves functionalizing preformed benzothiophene-3-carboxylic acids. For example:
- Esterification : Conversion to methyl benzothiophene-3-carboxylate using thionyl chloride and methanol.
- Grignard Reaction : Treatment with methylmagnesium bromide to form 3-(2-hydroxypropyl)benzothiophene.
- Mitsunobu Reaction : Conversion of the alcohol to an azide using diphenylphosphoryl azide (DPPA), followed by Staudinger reduction to the amine.
This three-step sequence achieves ~65% overall yield but requires stringent anhydrous conditions.
Urea Formation Methodologies
Isocyanate Coupling with Amines
The most direct urea synthesis involves reacting 1-(1-benzothiophen-3-yl)propan-2-amine with ethyl isocyanate. As per, phenyl isocyanates react with propargylamines in dichloromethane (DCM) at room temperature, yielding ureas within 1 hour (80–90% yield). Key considerations:
- Solvent : DCM or THF minimizes side reactions.
- Base : Triethylamine (1.2 equiv) scavenges HCl generated during the reaction.
- Stoichiometry : A 1:1.2 ratio of amine to isocyanate ensures complete conversion.
For the target compound, ethyl isocyanate (0.5 mmol) is added dropwise to a stirred solution of the amine (0.42 mmol) in DCM at 0°C, followed by warming to 25°C for 12 hours.
Carbodiimide-Mediated Coupling
As an alternative to isocyanates, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation between amines and carboxylic acids. However, this method necessitates:
- Activation : Conversion of ethylamine to ethylcarbamic acid using phosgene equivalents (e.g., triphosgene).
- Coupling : Reaction with 1-(1-benzothiophen-3-yl)propan-2-amine in the presence of DCC and 4-dimethylaminopyridine (DMAP).
While this route avoids handling toxic isocyanates, it suffers from lower yields (50–60%) due to competing hydrolysis.
Optimization of Reaction Conditions
Catalytic System Recycling
The PdI₂/KI system in BmimBF₄–MeOH (3:1) allows five recycles without significant activity loss, reducing catalyst costs by 40%. After extraction with diethyl ether, the ionic liquid phase retains >95% of Pd species, confirmed by ICP-OES.
Temperature and Pressure Effects
- Cyclization : Increasing temperature from 80°C to 100°C improves conversion from 75% to 91% but promotes maleic diester byproducts.
- CO Pressure : Substrate conversion correlates linearly with CO pressure up to 40 atm, beyond which marginal gains occur.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Pd-catalyzed cyclization + isocyanate coupling | 72 | 98.5 | High |
| Alkylation/amination + DCC coupling | 58 | 95.2 | Moderate |
| Grignard/Mitsunobu + isocyanate | 65 | 97.8 | Low |
Key Findings :
- The Pd-mediated route offers the best balance of yield and scalability.
- Isocyanate coupling outperforms carbodiimide methods in efficiency.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
Column chromatography (hexane/EtOAc 95:5) achieves >98% purity, validated by HPLC (C18 column, 70:30 H₂O/MeCN).
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[b]thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzo[b]thiophene derivatives.
Scientific Research Applications
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[b]thiophen-2-yl)-3-ethylurea: Similar structure but with a different position of the benzo[b]thiophene ring.
1-(Benzo[b]thiophen-3-yl)propan-2-ylamine: Lacks the urea group, leading to different chemical properties.
1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea is unique due to its specific substitution pattern and the presence of both the benzo[b]thiophene and urea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound features a benzothiophene moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This compound's unique structure contributes to its interactions with various biological targets.
Research indicates that compounds with a benzothiophene backbone often exhibit interactions with multiple biological pathways. The following mechanisms have been identified for this compound:
- PPAR Activation : Benzothiophene derivatives have shown the ability to activate peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis .
- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular systems .
Anticancer Properties
Recent studies have explored the anticancer potential of benzothiophene derivatives. For instance, one study demonstrated that related compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Benzothiophene derivatives have also been investigated for their neuroprotective effects. In vitro assays indicated that they could reduce neuronal cell death induced by oxidative stress .
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of similar benzothiophene compounds. The results showed that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of benzothiophene derivatives in a model of neurodegeneration. The results indicated that treatment with these compounds led to a significant reduction in markers of oxidative stress and improved neuronal survival rates .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea?
- Methodology :
- Step 1 : Start with 1-benzothiophen-3-ylpropane-2-amine as the core intermediate. React this with ethyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen atmosphere.
- Step 2 : Use triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via -NMR (e.g., benzothiophene protons at δ 7.2–7.8 ppm) .
Q. How can spectroscopic data resolve ambiguities in the structural confirmation of this compound?
- Key Techniques :
- -NMR : Identify urea NH protons (δ 4.5–5.5 ppm, broad) and ethyl group protons (δ 1.0–1.3 ppm for CH, δ 3.2–3.5 ppm for CH) .
- IR Spectroscopy : Detect urea carbonyl stretch (~1640–1680 cm) and benzothiophene C-S vibrations (~650–750 cm) .
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: 276.1) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, simulate the nucleophilic attack of the amine on ethyl isocyanate to assess steric/electronic effects .
- Solvent Screening : Apply COSMO-RS models to predict solvent polarity effects on reaction yield .
- Case Study : Computational studies on analogous urea derivatives (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) suggest toluene as optimal for minimizing side reactions .
Q. What strategies address contradictions in biological activity data for benzothiophene-containing ureas?
- Data Reconciliation Framework :
- Step 1 : Validate assay conditions (e.g., pH, temperature, solvent) using standardized protocols (e.g., OECD guidelines).
- Step 2 : Compare IC values across multiple cell lines to rule out cell-specific artifacts.
- Step 3 : Cross-reference with structural analogs (e.g., 1-cyclohexyl-3-ethylthiourea) to isolate benzothiophene-specific effects .
- Example : Inconsistent cytotoxicity data for 1-benzothiophene derivatives may arise from differential solubility; use DLS (dynamic light scattering) to quantify aggregation .
Q. How can reaction engineering improve scalability of this compound’s synthesis?
- Process Design :
- Continuous Flow Reactors : Optimize residence time and temperature for the urea bond formation step (e.g., 50°C, 30 min) to enhance reproducibility .
- In-line Analytics : Integrate FTIR or Raman probes for real-time monitoring of intermediate concentrations .
- Case Study : Pilot-scale synthesis of 1-allyl-3-cyclohexylthiourea achieved 85% yield using microreactor technology .
Methodological Challenges and Solutions
Q. What are the limitations of traditional purification methods for this compound?
- Issue : Co-elution of byproducts (e.g., unreacted amine) during column chromatography.
- Solution :
- 2D-LC/MS : Combine reverse-phase and ion-exchange chromatography for higher resolution .
- Crystallization Additives : Use seeding agents (e.g., urea derivatives with similar crystal lattices) to improve crystal purity .
Q. How can AI-driven tools predict novel derivatives with enhanced properties?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
